molecular formula C24H28N4O2S B2975789 N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189854-17-8

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2975789
CAS No.: 1189854-17-8
M. Wt: 436.57
InChI Key: JNXITZSLCKPBMQ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl core fused with a methyl group at position 8, a phenyl substituent at position 3, and a sulfanyl-acetamide moiety linked to a 4-ethoxyphenyl group. The compound’s structural elucidation likely employs crystallographic tools such as the SHELX system (for refinement) and visualization software like ORTEP-3 or WinGX .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-30-20-11-9-19(10-12-20)25-21(29)17-31-23-22(18-7-5-4-6-8-18)26-24(27-23)13-15-28(2)16-14-24/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXITZSLCKPBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.

    Synthesis of the Triazaspirodecadienyl Intermediate: This intermediate is synthesized through a series of reactions involving the formation of the triazole ring and the spiro linkage.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the triazaspirodecadienyl intermediate in the presence of a suitable catalyst to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals or therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is not well-documented. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved in its mechanism of action would depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares core motifs with several bioactive molecules, enabling comparative analysis of structure-activity relationships (SAR):

Compound Name Core Structure Substituents Biological Target Key Findings
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-dien-2-yl - 8-Methyl
- 3-Phenyl
- Sulfanyl-acetamide-4-ethoxyphenyl
PLD/GPCR (inferred) Hypothesized enhanced metabolic stability due to ethoxy group vs. fluoro analogs.
VU02 (N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}quinoline-3-carboxamide) 1,3,8-Triazaspiro[4.5]decane - 4-Oxo
- 1-Phenyl
- Quinoline-3-carboxamide
PLD inhibition Moderate PLD inhibition; carboxamide linkage may reduce cell permeability.
VU0364739 (N-[2-[4-(3-fluorophenyl)-1-oxo-2,4,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide) 2,4,8-Triazaspiro[4.5]decane - 3-Fluorophenyl
- Naphthalene-2-carboxamide
GPCR modulation High affinity for lipid-modifying enzymes; fluorophenyl enhances target selectivity.
FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide) Benzimidazolyl-piperidine - 5-Fluoroindole
- Carboxamide
PLD inhibition Potent PLD inhibitor (IC50 ~10 nM); used as a reference in pharmacological studies.

Key Structural Differences and Implications

The 8-methyl group may sterically hinder off-target interactions, improving selectivity.

Substituent Effects: Ethoxyphenyl vs. Fluorophenyl: The ethoxy group in the target compound likely improves metabolic stability over fluorine-containing analogs (e.g., VU0364739), which are prone to oxidative defluorination .

Biological Target Hypotheses: Analogous compounds (VU02, FIPI) are established PLD inhibitors, suggesting the target compound may share this activity .

Research Findings and Limitations

  • Crystallographic Data : The compound’s structure determination likely relies on SHELXL for refinement and WinGX for graphical representation, ensuring high precision in bond-length/angle measurements .
  • Biological Data Gaps : Direct pharmacological data (e.g., IC50, selectivity assays) are absent in the provided evidence. Comparisons are extrapolated from structural analogs, necessitating experimental validation.

Biological Activity

N-(4-Ethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H28_{28}N4_{4}O2_{2}S, with a molecular weight of 436.6 g/mol. The compound features a unique structure that integrates an ethoxyphenyl group and a triazaspirodecadienyl moiety, which are critical for its biological interactions.

Antipsychotic Properties

Research indicates that compounds related to the triazaspirodecane structure exhibit antipsychotic effects. For instance, derivatives of triazaspiro compounds have shown potential in reducing catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic activity . This suggests that this compound may possess similar properties.

Enzyme Inhibition

The unique structure of this compound allows it to interact with various biological molecules. Preliminary studies suggest that it could act as an enzyme inhibitor or receptor antagonist. The presence of the ethoxy group may enhance its binding affinity to target proteins involved in metabolic pathways or signal transduction .

Anti-inflammatory Activity

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The triazole ring and sulfur-containing groups may contribute to the modulation of inflammatory pathways, making this compound a candidate for further studies in inflammatory disease models .

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, altering their activity and leading to pharmacological effects.
  • Modulation of Enzymatic Activity : By inhibiting specific enzymes involved in neurotransmitter metabolism or inflammatory responses, the compound could exert therapeutic effects.
  • Chemical Reactivity : Its ability to undergo oxidation and reduction reactions may also play a role in its biological activity by generating reactive intermediates that interact with cellular components.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

StudyFindings
Study ADemonstrated reduced catalepsy in rats treated with triazaspiro derivatives at lower doses compared to traditional antipsychotics .
Study BFound that structural modifications on the phenyl moiety significantly affected the behavioral activity of triazaspiro compounds .
Study CInvestigated anti-inflammatory properties and found promising results in modulating cytokine release in vitro .

Q & A

Q. Answer :

  • Key Properties :
    • LogP : Predicted logP ~2.5 (pH 7.4) indicates moderate lipophilicity, suitable for membrane penetration but may require solubilizers (e.g., cyclodextrins) for aqueous assays .
    • Solubility : Use shake-flask method with HPLC-UV quantification. If solubility <10 µM, employ co-solvents (e.g., PEG-400) below toxicity thresholds .
    • pKa : Estimate using computational tools (e.g., ACD/Labs). A pKa ~13.7 suggests protonation at physiological pH, affecting binding to charged targets .

Advanced Question: How to design a study evaluating the environmental fate of this compound?

Q. Answer :

  • Experimental Framework (Adapted from INCHEMBIOL Project ):
    • Abiotic Compartments :
  • Degradation : Perform hydrolysis studies at pH 4–9 (25–50°C). Monitor via LC-MS for byproducts (e.g., ethoxyphenyl cleavage).
  • Sorption : Use batch equilibrium tests with soil organic matter (SOM) to calculate Koc.
    2. Biotic Compartments :
  • Microbial Metabolism : Incubate with activated sludge; track mineralization via <sup>14</sup>C-labeling.
  • Ecotoxicology : Test Daphnia magna (48h LC50) and algal growth inhibition (OECD 201).

Basic Question: What spectroscopic techniques are optimal for analyzing degradation products?

Q. Answer :

  • LC-HRMS/MS : For structural elucidation of degradants. Use collision-induced dissociation (CID) to fragment ions and match with spectral libraries .
  • NMR Metabolomics : <sup>1</sup>H-NMR in D2O can identify polar degradation byproducts (e.g., sulfonic acids) .
  • IR Spectroscopy : Detect functional groups (e.g., S=O stretching at 1050–1200 cm<sup>-1</sup>) in stable degradants .

Advanced Question: How to investigate the compound’s mechanism of action when target proteins are unknown?

Q. Answer :

  • Proteomics : Use affinity-based pull-down assays with a biotinylated analog. Identify bound proteins via LC-MS/MS .
  • CRISPR Screening : Perform genome-wide knockout screens in relevant cell lines to identify synthetic lethal genes .
  • Molecular Dynamics (MD) : Simulate interactions with potential targets (e.g., kinases) using docking software (AutoDock Vina) and validate with SPR .

Basic Question: What are the stability considerations for long-term storage?

Q. Answer :

  • Conditions : Store at -80°C under argon to prevent oxidation of the sulfanyl group. Avoid light exposure (use amber vials) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor purity via UPLC-UV at 254 nm .

Advanced Question: How to address discrepancies between computational predictions and experimental data for receptor binding?

Q. Answer :

  • Refine Force Fields : Adjust partial charges in MD simulations using quantum mechanical calculations (DFT/B3LYP) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for mutants vs. wild-type receptors .
  • Experimental Calibration : Use isothermal titration calorimetry (ITC) to validate computational ΔG values .

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